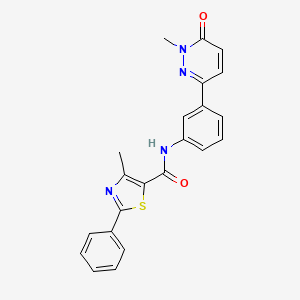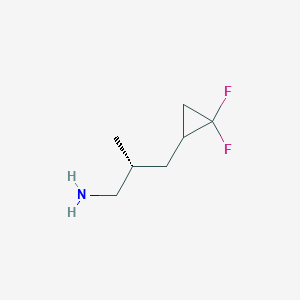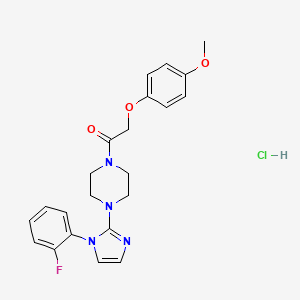![molecular formula C14H15BrClNO3 B2695174 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 913241-92-6](/img/structure/B2695174.png)
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-bromo-3-chlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the preparation of the 4-bromo-3-chloroaniline intermediate. This is achieved by bromination and chlorination of aniline under controlled conditions.
Cyclohexane Carboxylation: The cyclohexane ring is then functionalized with a carboxylic acid group through a carboxylation reaction.
Coupling Reaction: The final step involves coupling the 4-bromo-3-chloroaniline intermediate with the cyclohexane carboxylic acid derivative using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination and Chlorination: Utilizing continuous flow reactors to achieve efficient bromination and chlorination of aniline.
Automated Carboxylation: Employing automated systems for the carboxylation of cyclohexane to ensure consistent product quality.
High-Throughput Coupling: Using high-throughput synthesis platforms to couple the intermediates under optimized conditions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized carboxylic acid derivatives.
Applications De Recherche Scientifique
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of halogenated aromatic compounds with biological systems.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclopentane-1-carboxylic acid
- 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cycloheptane-1-carboxylic acid
- 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclooctane-1-carboxylic acid
Uniqueness
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both a carbamoyl and carboxylic acid group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[(4-bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNUHOSGBYYTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate](/img/structure/B2695095.png)


![2-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2695099.png)
![4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2695100.png)


![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride](/img/structure/B2695110.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)


